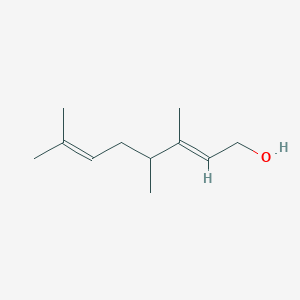

3,4,7-Trimethyl-2E,6-octadien-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

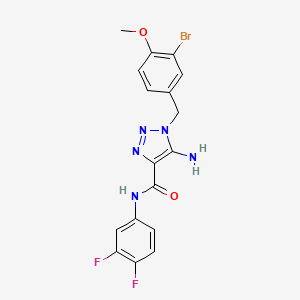

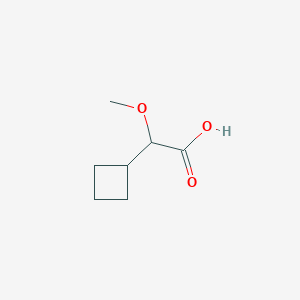

3,4,7-Trimethyl-2E,6-octadien-1-ol is a fatty alcohol . Its formula is C11H20O and it has an exact mass of 168.151415 .

Molecular Structure Analysis

The molecule consists of 11 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . It has no rings and 4 rotatable bonds . The InChI representation of the molecule isInChI=1S/C11H20O/c1-9(2)5-6-10(3)11(4)7-8-12/h5,7,10,12H,6,8H2,1-4H3/b11-7+ . Physical And Chemical Properties Analysis

The molecule has a Van der Waals molecular volume of 202.37 . It has a topological polar surface area of 20.23 , with 1 hydrogen bond donor and 1 hydrogen bond acceptor . Its logP value is 3.20 and its molar refractivity is 54.54 .Applications De Recherche Scientifique

Cytotoxic Activity in Cancer Treatment

- Application : Cytotoxic activity against breast cancer cell lines.

- Research Insight : Sinapyl alcohol analogues, including 3,4,7-Trimethyl-2E,6-octadien-1-ol, isolated from Zanthoxylum rhetsa have shown significant cytotoxicity against MCF-7 breast cancer cell lines. This suggests their potential in cancer treatment strategies.

- Source : R. -, T. Herlina, I. Musthapa, & U. Supratman (2022).

Polymerization and Materials Science

- Application : Utilization in copolymerization processes.

- Research Insight : Studies on polymerizable dl-α-tocopherol derivatives and sterically hindered phenols, including the use of 2,7-octadienol derivatives, explore their use in producing novel polymers.

- Source : M. Auer, R. Nicolas, and Ari Rosling, & C. Wilén (2003).

Role in Pheromones and Insect Behavior

- Application : Insect pheromones and behavior modification.

- Research Insight : Compounds such as 3,4,7-Trimethyl-2E,6-octadien-1-ol are found in trail pheromones of certain ant species. These compounds are crucial in ant communication and foraging behavior.

- Source : R. Blatrix, C. Schulz, P. Jaisson, W. Francke, & A. Hefetz (2002).

Chemical Synthesis and Compound Derivatives

- Application : Synthesis of derivative compounds.

- Research Insight : The compound is used in the synthesis of various chemical derivatives, including Matsutake alcohol, a compound of interest in flavor and fragrance industries.

- Source : Jiro Tsuji, Katsuhiko Tsuruoka, & Keiji Yamamoto (1976).

Anticorrosion and Material Protection

- Application : Corrosion inhibition in materials.

- Research Insight : Spirocyclopropane derivatives, synthesized using compounds like 3,4,7-Trimethyl-2E,6-octadien-1-ol, have been studied for their efficacy in protecting metals from corrosion, particularly in acidic environments.

- Source : M. Chafiq, A. Chaouiki, H. Lgaz, R. Salghi, K. Bhaskar, R. Marzouki, K. Bhat, I. Ali, Mohammad I. Khan, & I. Chung (2020).

Propriétés

IUPAC Name |

(2E)-3,4,7-trimethylocta-2,6-dien-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-9(2)5-6-10(3)11(4)7-8-12/h5,7,10,12H,6,8H2,1-4H3/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIKDJYPRJOHLN-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C(C)C)C(=CCO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC=C(C)C)/C(=C/CO)/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,7-Trimethyl-2E,6-octadien-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500556.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2500559.png)

![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2500560.png)

![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2500561.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2500565.png)

![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2500567.png)

![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2500568.png)

![(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2500569.png)